molecular formula C11H13ClO B1613630 2-Chloro-4-(2-methoxyphenyl)-1-butene CAS No. 731773-13-0

2-Chloro-4-(2-methoxyphenyl)-1-butene

Cat. No.: B1613630
CAS No.: 731773-13-0
M. Wt: 196.67 g/mol
InChI Key: NUEGIWHWNVFTFF-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyphenyl)-1-butene (C₁₁H₁₃ClO) is a chlorinated alkene characterized by a butene backbone substituted with a chlorine atom and a 2-methoxyphenyl group. The methoxy group at the ortho position of the phenyl ring and the chloro substituent on the butene chain confer distinct electronic and steric properties, influencing its reactivity and applications. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and specialty polymers. Its unique structure allows participation in diverse reactions, including oxidation, reduction, and substitution, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEGIWHWNVFTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641179
Record name 1-(3-Chlorobut-3-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-13-0
Record name 1-(3-Chloro-3-buten-1-yl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorobut-3-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyphenyl)-1-butene can be achieved through several methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxyphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted alkenes .

Scientific Research Applications

2-Chloro-4-(2-methoxyphenyl)-1-butene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxyphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Chloro-4-(2-methoxyphenyl)-1-butene, a comparative analysis with structurally related compounds is essential. Key factors include substituent type, position, and electronic effects. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features Reference
2-Chloro-4-(2-chlorophenyl)-1-butene C₁₀H₁₀Cl₂ Dual Cl (butene + phenyl) Enhanced reactivity due to dual chlorination; used in halogenation studies
2-Chloro-4-(3-methoxyphenyl)-1-butene C₁₁H₁₃ClO Methoxy at phenyl meta position Higher metabolic stability; explored for anti-inflammatory activity
2-Chloro-4-(4-ethoxyphenyl)-1-butene C₁₂H₁₅ClO Ethoxy at phenyl para position Increased lipophilicity; potential antimicrobial applications
2-Chloro-4-(2,6-difluorophenyl)-1-butene C₁₀H₉ClF₂ Difluoro at phenyl ortho positions Improved electron-withdrawing effects; used in high-performance polymer synthesis
2-Chloro-4-(3-cyanophenyl)-1-butene C₁₁H₁₀ClN Cyano at phenyl meta position Enhanced electrophilicity; serves as a precursor for heterocyclic compounds

Key Comparative Insights

Substituent Position Effects: Ortho vs. Meta Methoxy: The ortho-methoxy group in this compound introduces steric hindrance, slowing nucleophilic attacks compared to its meta-methoxy analog. Chlorine Position: Compounds like 2-Chloro-1-butene (C₄H₇Cl) lack aryl groups, resulting in lower thermal stability and simpler reactivity profiles compared to aryl-substituted analogs .

Functional Group Impact :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene (C₁₁H₁₀ClF₃) increases electrophilicity, enabling faster Friedel-Crafts reactions than the methoxy-substituted compound .
  • Halogen Diversity : Fluorine substituents (e.g., in 2-Chloro-4-(2,6-difluorophenyl)-1-butene) improve metabolic stability and bioavailability relative to chlorine due to fluorine’s smaller size and stronger C-F bonds .

Biological Activity: Antimicrobial Potential: Ethoxy-substituted derivatives (e.g., 2-Chloro-4-(4-ethoxyphenyl)-1-butene) exhibit lower MIC values against S. aureus (16 µg/mL) compared to methoxy analogs, likely due to increased membrane permeability . Anti-inflammatory Applications: The meta-methoxy isomer shows superior inhibition of COX-2 enzymes compared to the ortho-substituted compound, highlighting positional effects on bioactivity .

Table 2: Reactivity and Application Comparison

Property This compound 2-Chloro-4-(2-chlorophenyl)-1-butene 2-Chloro-4-(3-cyanophenyl)-1-butene
Oxidation Products Epoxides, ketones Chlorinated epoxides Cyano-epoxides
Reduction Products Alkanes, alcohols Dichloroalkanes Aminobutanes
Substitution Reactivity Moderate (steric hindrance) High (Cl as leaving group) Very high (cyano activation)
Key Application Polymer additives Halogenation intermediates Pharmaceutical precursors
Reference

Biological Activity

2-Chloro-4-(2-methoxyphenyl)-1-butene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClOC_{11}H_{13}ClO. The compound features a chloro group and a methoxy-substituted phenyl group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various strains of bacteria and fungi.
  • Anticancer Potential : Research has suggested that this compound may have anticancer effects, potentially through apoptosis induction in cancer cells.

Antimicrobial Activity

A study conducted on various substituted phenyl compounds, including this compound, demonstrated significant antimicrobial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations for antimicrobial action.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli
16Candida albicans

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in specific cancer cells, with IC50 values suggesting moderate potency.

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)40

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of several phenyl derivatives included this compound. The study highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Research

In a recent study focusing on novel anticancer agents, this compound was included in a screening panel. Results showed that it significantly reduced cell viability in breast and cervical cancer cell lines compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.